molecular formula C22H21N3O3S2 B11583145 Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate

Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate

Cat. No.: B11583145
M. Wt: 439.6 g/mol
InChI Key: LJOMXDWIGKEMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its multiple functional groups, including acetyl, methyl, phenyl, and dithia-triazaspiro moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of various functional groups through selective reactions. Common reagents used in these reactions include acetyl chloride, methyl iodide, and phenylhydrazine. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the progress and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate is unique due to its specific arrangement of functional groups and the presence of the spiro structure. This uniqueness contributes to its distinct chemical reactivity and potential applications. The comparison with similar compounds highlights differences in the position and type of substituents, which can influence the compound’s properties and reactivity.

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

methyl 7-acetyl-8-methyl-4-(2-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2-carboxylate

InChI

InChI=1S/C22H21N3O3S2/c1-14-10-8-9-13-18(14)25-22(30-20(23-25)21(27)28-4)24(17-11-6-5-7-12-17)15(2)19(29-22)16(3)26/h5-13H,1-4H3

InChI Key

LJOMXDWIGKEMBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3(N(C(=C(S3)C(=O)C)C)C4=CC=CC=C4)SC(=N2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.